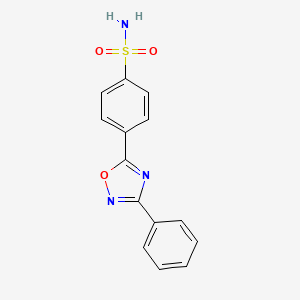

4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide

説明

4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H11N3O3S and its molecular weight is 301.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 301.05211239 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial and Anti-HIV Activity

Compounds bearing the benzenesulfonamide moiety, including variants of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, have demonstrated significant antimicrobial and anti-HIV activity. Iqbal et al. (2006) synthesized several such compounds and found that they exhibited promising results in vitro against microbial agents and HIV (Iqbal et al., 2006). Additionally, Zareef et al. (2007) conducted similar research, further validating these findings (Zareef et al., 2007).

Photodynamic Therapy for Cancer Treatment

Another significant application is in photodynamic therapy for cancer treatment. Pişkin et al. (2020) reported that certain benzenesulfonamide derivatives show high singlet oxygen quantum yield, making them potentially useful as photosensitizers in the treatment of cancer (Pişkin et al., 2020).

Anticancer Activity

Szafrański et al. (2020) explored the structure-activity relationships of benzenesulfonamide derivatives, including those related to this compound, finding them to exhibit significant in vitro anticancer activity against various human tumor cell lines (Szafrański et al., 2020).

Antibacterial Studies

Khalid et al. (2016) synthesized N-substituted derivatives ofbenzenesulfonamide, which displayed moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Anticancer Activity and In Vitro Evaluation

Brożewicz and Sławiński (2012) conducted studies on novel benzenesulfonamide derivatives, demonstrating their in vitro anticancer activity against a range of cell lines, highlighting their potential as antiproliferative agents (Brożewicz & Sławiński, 2012).

Kynurenine 3-Hydroxylase Inhibition

In the realm of enzyme inhibition, Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides, which were found to be high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme significant in the study of neurological disorders and injuries. These compounds could be useful in investigating the pathophysiological role of the kynurenine pathway (Röver et al., 1997).

Carbonic Anhydrase Inhibition

Gul et al. (2016) synthesized and evaluated the carbonic anhydrase inhibitory effects of benzenesulfonamide derivatives. These compounds showed promising Ki values, suggesting their potential use in further studies on carbonic anhydrase inhibition, which has implications in various therapeutic applications (Gul et al., 2016).

Tail Approach Synthesis for Isoenzyme Inhibition

Sharma et al. (2020) focused on the synthesis of benzenesulfonamide hybrids for inhibiting carbonic anhydrase isoenzymes. Their research demonstrated the effectiveness of these compounds against multiple isoenzymes, offering potential routes for developing chemotherapeutic agents (Sharma et al., 2020).

Beta3 Adrenergic Receptor Agonist

Feng et al. (2000) discovered a compound, 5-n-Pentyl oxadiazole substituted benzenesulfonamide, as a potent and selective beta3 adrenergic receptor agonist with high oral bioavailability. This discovery is significant in the context of metabolic disorders and obesity treatment (Feng et al., 2000).

作用機序

Target of Action

The primary target of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is the nuclear factor κB (NF-κB) signaling pathway . This pathway plays a crucial role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, cancer, and more .

Mode of Action

The compound interacts with its target by blocking the excitation of the NF-κB signaling pathway . This interaction results in a significant inhibition of the production of relevant inflammatory factors in lipopolysaccharide (LPS)-induced RAW264.7 cells .

Biochemical Pathways

The compound affects the NF-κB signaling pathway , which is a key player in regulating the immune response to infection . The downstream effects of this interaction include the reduction of secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats .

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its significant in vivo effects, such as reducing secondary foot swelling and arthritic index in aia rats .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of the production of TNF-α and IL-1β in serum . Histopathological analysis revealed that the compound alleviated inflammatory cell infiltration and synovial hyperplasia in rats with AIA .

Action Environment

The compound’s significant in vivo effects suggest that it is likely to be stable and effective under physiological conditions .

将来の方向性

Given the potential anti-inflammatory properties of “4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide”, future research could focus on further exploring its therapeutic potential for treating inflammatory diseases . Additionally, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

特性

IUPAC Name |

4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c15-21(18,19)12-8-6-11(7-9-12)14-16-13(17-20-14)10-4-2-1-3-5-10/h1-9H,(H2,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBZQZMCCHVZTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-PHENYL-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B5480739.png)

![2-cyclohexyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5480745.png)

![4-methoxybenzyl 2-{3-[(2-furylmethyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B5480793.png)

![N-(3-{3-[4-(dimethylamino)phenyl]acryloyl}phenyl)propanamide](/img/structure/B5480797.png)

![5-(1,3-benzodioxol-5-ylmethylene)-3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5480808.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5480832.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5480846.png)